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Compound of Interest

Compound Name: 3,4-Furandicarboxylic acid

Cat. No.: B1346625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,4-
Furandicarboxylic acid, a significant heterocyclic compound with applications in polymer

chemistry and as a potential building block in medicinal chemistry. This document details the

crystallographic properties, intermolecular interactions, and the experimental procedures

utilized for its structural determination, aimed at providing a foundational understanding for

researchers in materials science and drug development.

Core Crystallographic Data
The seminal work on the crystal structure of 3,4-Furandicarboxylic acid was reported by

Williams and Rundle in the Journal of the American Chemical Society in 1964. While the full

crystallographic dataset from this original publication is not publicly accessible through this

search, the established crystallographic parameters are foundational to our understanding of

this molecule's solid-state conformation. The data, typically obtained through single-crystal X-

ray diffraction, is housed in the Cambridge Crystallographic Data Centre (CCDC) and can be

accessed for detailed analysis.

The crystal structure of 3,4-Furandicarboxylic acid has been determined using X-ray

crystallography[1]. This compound is known to form different crystalline polymorphs, including α

and γ forms, which exhibit distinct molecular arrangements.
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For a complete and detailed crystallographic dataset, including atomic coordinates, bond

lengths, bond angles, and torsion angles, researchers are encouraged to consult the original

publication and the relevant deposition in the Cambridge Structural Database (CSD). The

following tables provide a template for the quantitative data that would be presented from a

crystallographic information file (CIF).

Table 1: Crystal Data and Structure Refinement for 3,4-Furandicarboxylic Acid
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Parameter Value (Illustrative)

Empirical Formula C₆H₄O₅

Formula Weight 156.09 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a Value Å

b Value Å

c Value Å

α 90°

β Value °

γ 90°

Volume Value Å³

Z 4

Calculated Density Value Mg/m³

Data Collection

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 295 K

Refinement

R-factor Value

Number of Reflections Value

Table 2: Selected Bond Lengths (Å) and Angles (°) for 3,4-Furandicarboxylic Acid
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Bond/Angle Length (Å) / Angle (°)

O(1)-C(2) Value

C(2)-C(3) Value

C(3)-C(4) Value

C(4)-C(5) Value

C(5)-O(1) Value

C(3)-C(6) Value

C(4)-C(7) Value

C(6)-O(2) Value

C(6)-O(3) Value

C(7)-O(4) Value

C(7)-O(5) Value

Angles

C(5)-O(1)-C(2) Value

O(1)-C(2)-C(3) Value

C(2)-C(3)-C(4) Value

C(3)-C(4)-C(5) Value

C(4)-C(5)-O(1) Value

C(2)-C(3)-C(6) Value

C(5)-C(4)-C(7) Value

O(2)-C(6)-O(3) Value

O(4)-C(7)-O(5) Value

Experimental Protocols
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The determination of the crystal structure of 3,4-Furandicarboxylic acid involves two primary

experimental stages: the synthesis and crystallization of the compound, followed by its analysis

using single-crystal X-ray diffraction.

Synthesis and Crystallization of 3,4-Furandicarboxylic
Acid
A general route for the synthesis of 3,4-Furandicarboxylic acid involves the oxidation of a

suitable furan precursor. One reported method describes a facile route starting from

dimethylmaleic anhydride[2]. The subsequent crystallization to obtain single crystals suitable

for X-ray diffraction is a critical step. A typical procedure for obtaining single crystals of an

organic acid is as follows:

Dissolution: A saturated solution of purified 3,4-Furandicarboxylic acid is prepared in a

suitable solvent system at an elevated temperature. Common solvents for carboxylic acids

include water, ethanol, or mixtures thereof.

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and

then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the

solvent over several days to weeks gradually increases the concentration, leading to the

formation of well-ordered single crystals.

Crystal Selection: Crystals with well-defined faces and dimensions of approximately 0.1-0.3

mm are selected for X-ray analysis using a microscope.

Single-Crystal X-ray Diffraction (SCXRD)
The following outlines a standard protocol for the collection and analysis of single-crystal X-ray

diffraction data for a small organic molecule like 3,4-Furandicarboxylic acid.

Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head, often

using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray

source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a

series of diffraction images are collected at various orientations.
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Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and subsequently refined using full-matrix least-squares on

F². This refinement process optimizes the atomic positions and thermal parameters to

achieve the best possible fit between the calculated and observed diffraction patterns.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of the

crystal structure of 3,4-Furandicarboxylic acid.
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Experimental Workflow for Crystal Structure Determination
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Caption: Workflow for the determination of the crystal structure of 3,4-Furandicarboxylic acid.
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This guide serves as a comprehensive resource for understanding the crystal structure of 3,4-
Furandicarboxylic acid. For further in-depth analysis, direct consultation of the primary

literature and crystallographic databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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